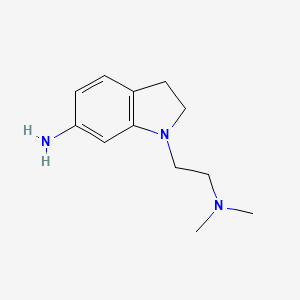
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is a complex organometallic compound. It consists of an iron ion coordinated with two cyclopentadienyl anions and a di-tert-butylphosphanyl group. This compound is of interest due to its unique structural and electronic properties, which make it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) typically involves the reaction of iron(II) chloride with cyclopentadienyl anions and di-tert-butylphosphanyl ligands under inert conditions. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene, and under an inert atmosphere of nitrogen or argon to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(0) species.
Substitution: The di-tert-butylphosphanyl ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields iron(III) complexes, while reduction can produce iron(0) species.
Wissenschaftliche Forschungsanwendungen
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in mimicking the active sites of certain enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and as a precursor for other organometallic compounds.
Wirkmechanismus
The mechanism by which cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) exerts its effects involves the coordination of the iron ion with the cyclopentadienyl anions and the di-tert-butylphosphanyl ligand. This coordination alters the electronic properties of the iron ion, making it more reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1)
- Iron(2+) cyclopenta-2,4-dien-1-ide 2-(di-tert-butylphosphanyl)-1-[(1S)-1-(diphenylphosphanyl)ethyl]cyclopenta-2,4-dien-1-ide (1/1/1)
Uniqueness
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) is unique due to the presence of the di-tert-butylphosphanyl ligand, which provides steric hindrance and electronic effects that influence the reactivity and stability of the compound. This makes it particularly useful in catalytic applications where selectivity and stability are important.
Eigenschaften
Molekularformel |
C18H27FeP |
|---|---|
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,4-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=C[CH-]C=C1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-[4-(2-aminoethyl)phenyl]pentanoate;hydrochloride](/img/structure/B8616968.png)



![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)





![4-hydroxy-N'-[(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B8617035.png)



